molecular formula C18H14ClFN2OS2 B2791783 N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941922-72-1

N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2791783
CAS No.: 941922-72-1
M. Wt: 392.89
InChI Key: MWCCTFMPNDBZKD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound designed for research applications, featuring a molecular structure that incorporates chlorophenyl, fluorobenzylthio, and thiazole acetamide motifs. These structural components are frequently associated with bioactive properties in medicinal chemistry . The thiazole nucleus is a recognized privileged scaffold in drug discovery, with numerous derivatives demonstrating a broad spectrum of biological activities, including significant antimicrobial and anticancer effects . Compounds bearing the acetamide linkage are commonly investigated for their antimicrobial potential . Furthermore, molecules integrating a 4-arylthiazole moiety have shown promising in vitro antibacterial activity against various pathogenic bacteria, with some analogs causing cell membrane rupture as confirmed by scanning electron microscopy studies . Research into structurally similar 2-chloroacetamide derivatives containing a thiazole ring has highlighted their prospective utility as antimicrobial and anticancer agents, with specific compounds exhibiting efficacy against human breast adenocarcinoma cell lines (MCF7) . This compound is provided for research purposes to further explore these potential applications and mechanisms of action. This product is intended for research use only by trained professionals. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal consumption.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS2/c19-13-3-7-15(8-4-13)21-17(23)9-16-11-25-18(22-16)24-10-12-1-5-14(20)6-2-12/h1-8,11H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCCTFMPNDBZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, also referred to as AFN-1252, is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorophenyl group, and an acetamide moiety, contributing to its unique biological profile. The molecular formula is C18H14ClFN2OS2C_{18}H_{14}ClFN_2OS_2 with a molecular weight of approximately 392.89 g/mol.

PropertyValue
Common NameThis compound
CAS Number941922-72-1
Molecular FormulaC18H14ClFN2OS2
Molecular Weight392.89 g/mol

This compound primarily exerts its antibacterial effects by inhibiting the FabI enzyme, which plays a crucial role in bacterial fatty acid biosynthesis. This mechanism is particularly significant against gram-positive bacteria, including strains that exhibit resistance to conventional antibiotics. The selective inhibition of FabI leads to the cessation of bacterial growth and has shown efficacy against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antibacterial Activity

The compound has demonstrated potent antibacterial activity, particularly against gram-positive bacteria. In vitro studies have shown that it effectively inhibits bacterial growth at low concentrations, with specific attention to its action against resistant strains. For example, the minimum inhibitory concentration (MIC) values indicate strong activity against various pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae1.0
Enterococcus faecalis0.25

These results highlight the compound's potential as a therapeutic agent in treating bacterial infections, especially in an era of increasing antibiotic resistance.

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Preliminary investigations into its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown promising results:

Cell LineIC50 (µg/mL)
MCF-710.0
HepG28.5

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways, leading to cell cycle arrest at critical phases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazole derivatives indicates that specific substituents significantly influence biological activity. The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial potency, while modifications on the thiazole ring can improve cytotoxicity against cancer cells.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains, showcasing its potential as a frontline therapeutic agent against resistant infections.
  • Cytotoxicity Assessments : Research involving various thiazole derivatives revealed that compounds with similar structural features to this compound displayed enhanced cytotoxic effects in cancer cell lines, reinforcing the importance of structural modifications for optimizing therapeutic efficacy .
  • In Vivo Studies : Ongoing research is exploring the in vivo efficacy of this compound in animal models bearing tumor xenografts, aiming to validate its potential as an anticancer agent while assessing pharmacokinetic properties and safety profiles .

Scientific Research Applications

Antibacterial Applications

Mechanism of Action
N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide primarily functions as an antibacterial agent. Research indicates that it inhibits the FabI enzyme, which plays a crucial role in bacterial fatty acid biosynthesis. This inhibition leads to the cessation of bacterial growth and demonstrates efficacy against gram-positive bacteria, including strains resistant to conventional antibiotics.

Case Studies

  • Inhibition of Antibiotic-Resistant Strains : Studies have shown that this compound effectively targets antibiotic-resistant strains, making it a potential candidate for developing new antibacterial therapies. For instance, it has been tested against Staphylococcus aureus and Enterococcus faecalis, exhibiting significant antibacterial activity.
  • Binding Affinity Studies : Interaction studies utilizing molecular docking simulations have revealed the compound's strong binding affinity to the FabI enzyme. These studies are essential for understanding how modifications to the compound could enhance its antibacterial properties and reduce side effects compared to broader-spectrum antibiotics.

Antimicrobial Properties

The thiazole derivatives, including this compound, are known for their diverse biological activities. The compound has shown potential not only in antibacterial applications but also in broader antimicrobial contexts:

Compound Name Structure Biological Activity
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamideStructureAntimicrobial
Benzothiazole derivativesStructureAnticancer, antimicrobial
This compoundStructureAntibacterial against gram-positive strains

The unique combination of substituents in this compound enhances its biological activity compared to other thiazole derivatives.

Synthesis and Development

The synthesis of this compound involves several steps that require careful control of reaction conditions to achieve high yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and nucleophiles such as amines and halogens. The synthesis process is critical for scaling up production for pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antitumor Activity

Table 1: Antitumor Activity of Selected Acetamide Derivatives
Compound Name Substituents GI50 (mM) Reference
Target Compound 4-Cl-Ph, 4-F-BnS-thiazole N/A -
N-(4-Cl-Ph)-2-[(3-(3,4,5-OMe-Bn)-4(3H)-quinazolinon-2-yl)thio]acetamide (7) 3,4,5-Trimethoxybenzyl, 4-Cl-Ph 17.90
N-(3,4,5-OMe-Bn)-2-[(3-(3,4,5-OMe-Bn)-4(3H)-quinazolinon-2-yl)thio]propanamide (19) 3,4,5-Trimethoxybenzyl, propanamide chain 6.33

Key Findings :

  • The 4-chlorophenyl group in compound 7 (GI50 = 17.90 mM) enhances antitumor activity compared to its 4-fluorophenyl counterpart (GI50 = 7% MGI) .
  • Substitution of the acetamide chain with a propanamide group (compound 19 ) significantly improves potency (GI50 = 6.33 mM), suggesting that alkyl chain length influences activity .

Carbonic Anhydrase (hCA) Inhibition

Table 2: hCA Inhibitory Activity of Fluorinated Acetamides
Compound Name Substituents KI (nM) Reference
N-(4-F-Ph)-2-((4-oxo-3-(4-SO₂NH₂-PhEt)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) 4-F-Ph, sulfamoylphenethyl 548.6
N-(4-F-Bn)-2-((4-oxo-3-(4-SO₂NH₂-PhEt)-3,4-dihydroquinazolin-2-yl)thio)acetamide (18) 4-F-Bn, sulfamoylphenethyl 2048

Key Findings :

  • The 4-fluorophenyl derivative (12 ) exhibits stronger hCA I inhibition (KI = 548.6 nM) than its benzyl-substituted analogue (18 , KI = 2048 nM), highlighting the importance of phenyl vs. benzyl positioning .

Antimicrobial Activity of Thiazole Derivatives

Table 3: Antibacterial Activity of Thiazole Acetamides
Compound Name Substituents MIC (μg/mL) Reference
Target Compound 4-Cl-Ph, 4-F-BnS-thiazole N/A -
107b (N-(4-Me-thiazol-2-yl)-2-m-tolylacetamide) Methylthiazole, m-tolyl 6.25–12.5
107j (N-(4-(3-Cl-Ph)-thiazol-2-yl)-2-p-tolylacetamide) 3-Cl-Ph, p-tolyl 12.5

Key Findings :

  • Chlorophenyl-substituted derivatives (e.g., 107j ) demonstrate selective antibacterial activity, whereas methyl groups (e.g., 107b ) enhance broad-spectrum efficacy .

Key Findings :

  • Halogenated benzylthio groups (e.g., 4-Cl-Bn in 5j) correlate with higher yields (82%) compared to non-halogenated analogues .

Critical Analysis of Substituent Effects

  • Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing nature enhances antitumor and enzyme inhibitory activities compared to fluorine .
  • Heterocyclic Core : Thiazole and thiadiazole rings contribute to metabolic stability and π-π stacking interactions, critical for biological activity .

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
  • Step 2: Thioether linkage formation between the thiazole and 4-fluorobenzyl groups using coupling agents (e.g., DCC/DMAP) in anhydrous DMF at 60–80°C .
  • Step 3: Acetamide coupling via nucleophilic substitution or amidation under inert atmospheres. Optimization: Use solvents like DCM or THF, monitor reaction progress via TLC/HPLC, and employ catalysts (e.g., pyridine for acid scavenging) to improve yields (65–85%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent connectivity (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl/fluorobenzyl groups) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 423.05) .
  • X-ray Crystallography: Resolves bond angles (e.g., 120° for thiazole ring geometry) and hydrogen-bonding networks critical for stability .

Q. What are the key stability considerations under varying pH and temperature conditions?

  • Thermal Stability: Decomposition above 200°C (DSC/TGA data).
  • pH Sensitivity: Hydrolysis of the acetamide group occurs in strongly acidic/basic conditions (pH < 2 or > 10). Store at 4°C in dark, anhydrous environments to prevent thioether oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antibacterial activity?

  • Substituent Modifications:
SubstituentBiological Activity
4-FluorobenzylGram-positive inhibition (MIC: 2–8 µg/mL)
3-ChlorobenzylReduced potency (MIC: 16–32 µg/mL)
  • Key Insights: Electron-withdrawing groups (e.g., -F) enhance bacterial membrane penetration. Bulkier substituents reduce activity due to steric hindrance .
    • Methodology: Synthesize analogs via combinatorial chemistry and test against S. aureus (ATCC 25923) using broth microdilution assays .

Q. What experimental and computational approaches resolve contradictions in reported cytotoxic activity data?

  • Discrepancy Example: Moderate activity (IC₅₀: 15 µM) against HeLa cells in one study vs. low activity (IC₅₀: >50 µM) in another .
  • Resolution Strategies:
  • In Silico Docking: Identify binding affinity variations to targets like tubulin or topoisomerase II .
  • Assay Standardization: Use identical cell lines (e.g., HeLa ATCC CCL-2) and MTT protocol (48-h exposure, 10% FBS) .
  • Metabolic Profiling: Assess cytochrome P450 interactions to rule out false negatives from rapid degradation .

Q. How does the compound interact with bacterial fatty acid biosynthesis enzymes, and what mechanistic insights exist?

  • Target Identification: Binds to FabI (enoyl-ACP reductase) via hydrophobic interactions with the thiazole ring and hydrogen bonds to the acetamide carbonyl .
  • Validation Methods:
  • Enzyme Inhibition Assays: Measure NADH oxidation rates (IC₅₀: 1.2 µM) .
  • Mutagenesis Studies: FabI mutants (e.g., G93V) show reduced binding, confirming target specificity .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Solvent Screening: Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
  • Cocrystallization Agents: Add small molecules (e.g., glycerol) to stabilize lattice formation.
  • Temperature Gradients: Gradual cooling from 40°C to 4°C improves crystal quality .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagent/ConditionYield (%)Purity (HPLC)
Thiazole formationThiourea, α-bromoketone, EtOH, reflux7092
Thioether coupling4-Fluorobenzyl bromide, K₂CO₃, DMF, 60°C8595
Acetamide formationChloroacetyl chloride, pyridine, DCM7898

Q. Table 2: Comparative Biological Activity of Thiazole Derivatives

CompoundSubstituentsMIC (µg/mL)IC₅₀ (µM)
Target compound4-Cl, 4-F2–815
Analog A4-Cl, 3-F16–32>50
Analog B4-Cl, 2-F8–1630

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